ETHYL 1-AMINO-7,8,8-TRIMETHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE
Overview
Description
ETHYL 1-AMINO-7,8,8-TRIMETHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-AMINO-7,8,8-TRIMETHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then reacted with morpholine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-AMINO-7,8,8-TRIMETHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-AMINO-7,8,8-TRIMETHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-AMINO-7,8,8-TRIMETHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with similar ring structures, such as:
- 1-AMINO-7-METHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE
- 1-AMINO-7-METHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-SUBSTITUTED
Uniqueness
The uniqueness of ETHYL 1-AMINO-7,8,8-TRIMETHYL-5-MORPHOLINO-6,7,8,9-TETRAHYDROTHIENO[2,3-C][2,7]NAPHTHYRIDINE-2-CARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-5-27-19(25)16-15(21)14-12-10-20(2,3)23(4)11-13(12)17(22-18(14)28-16)24-6-8-26-9-7-24/h5-11,21H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCSUYJJFHVSJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CC(N(C3)C)(C)C)N4CCOCC4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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